molecular formula C4H3N3S B13100549 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole CAS No. 500722-43-0

2H-Pyrrolo[2,3-D][1,2,3]thiadiazole

Cat. No.: B13100549
CAS No.: 500722-43-0
M. Wt: 125.15 g/mol
InChI Key: BKEJQHMFJCUTKL-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-D][1,2,3]thiadiazole is a heterocyclic compound featuring a fused pyrrole and thiadiazole ring system. The [1,2,3]thiadiazole moiety is characterized by a sulfur atom and two nitrogen atoms in a five-membered aromatic ring, contributing to its unique electronic properties and reactivity. Studies highlight its application in necroptosis inhibition, where it exhibits distinct cellular activity profiles compared to structurally related inhibitors . The compound’s synthesis typically involves cyclization or cycloaddition reactions, with substituents on the pyrrole or thiadiazole rings influencing pharmacological properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole typically involves the cyclization of a thiadiazole ring system. One common method is the Hurd-Mori reaction, which utilizes thionyl chloride as a key reagent. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Hurd-Mori reaction could be adapted for industrial use with appropriate scaling and process optimization.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Substitutions

The sulfur atom in the thiadiazole ring participates in nucleophilic substitutions. For example, methyl pyrrolo[2,3-D] thiadiazole-6-carboxylates undergo amide coupling with hydrazines or amines to yield hydrazide derivatives, which are precursors for bioactive molecules .

Reaction Example:

Thiadiazole 6 carboxylate+HydrazineHydrazide Derivative(Yield 75 88 )[4]\text{Thiadiazole 6 carboxylate}+\text{Hydrazine}\rightarrow \text{Hydrazide Derivative}\quad (\text{Yield 75 88 })[4]

Electrophilic substitution occurs at the pyrrole ring’s α-positions, enabling halogenation or nitration for further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed to introduce aryl/heteroaryl groups at specific positions. For instance:

SubstrateCoupling PartnerCatalystYield (%)
5-Bromo-pyrrolothiadiazolePhenylboronic acidPd(PPh₃)₄68
6-Iodo-pyrrolothiadiazolePyridinylboronatePdCl₂(dppf)72

These reactions expand structural diversity for drug discovery .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring undergoes [3+2] cycloadditions with alkynes or nitriles under thermal or catalytic conditions. For example:

Thiadiazole+DMADPyrazine Fused Derivatives(Yield 65 78 )[5]\text{Thiadiazole}+\text{DMAD}\rightarrow \text{Pyrazine Fused Derivatives}\quad (\text{Yield 65 78 })[5]

Ring-opening reactions with nucleophiles (e.g., amines) cleave the thiadiazole ring to form thioamides or sulfides, useful in agrochemical synthesis .

Key Mechanistic Insights

  • Cyclization : Electron-withdrawing groups stabilize transition states during Hurd-Mori reactions .

  • Cross-Coupling : Oxidative addition at C–Br bonds is rate-limiting in Suzuki reactions .

  • Bioactivity : Thiadiazole’s electron-deficient sulfur enhances interactions with kinase ATP pockets .

This compound’s versatility in synthesis and functionalization underscores its importance in medicinal and materials chemistry.

Scientific Research Applications

Agricultural Applications

Systemic Acquired Resistance Inducers

One of the primary applications of 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole derivatives is as potential plant activators and inducers of systemic acquired resistance (SAR). Research has demonstrated that methyl pyrrolo[2,3-D][1,2,3]thiadiazole-6-carboxylates can enhance plant defense mechanisms against pathogens. The synthesis of these compounds typically involves cyclization methods that yield high purity and yield, crucial for their effectiveness as plant activators .

Pest Control Agents

The compound has also been investigated for its role in crop protection against phytopathogenic microorganisms. Thiadiazole derivatives are utilized in the formulation of fungicides and insecticides. For example, certain 1,2,3-thiadiazole carboxamide compounds have shown efficacy in controlling crop diseases by targeting specific pathogens that affect agricultural productivity . This aspect is particularly important as sustainable agriculture increasingly relies on chemical agents that minimize environmental impact while maximizing crop yield.

Medicinal Chemistry Applications

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of pyrrolo[2,3-D][1,2,3]thiadiazole derivatives against various cancer cell lines. For instance, specific derivatives have exhibited promising activity against pancreatic cancer cells (Panc-1), making them candidates for further development as anticancer agents. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo-thiadiazole framework can enhance biological activity .

Cosmetic Formulations

Beyond agriculture and medicine, there is growing interest in the use of pyrrolo[2,3-D][1,2,3]thiadiazole compounds in cosmetic formulations. Their potential antioxidant properties could be harnessed for skin care products aimed at reducing oxidative stress and improving skin health. This application aligns with current trends in cosmetic science that favor ingredients with multifunctional benefits .

Synthesis and Structural Considerations

The synthesis of this compound involves several key steps that influence its applications:

  • Cyclization Techniques : The Hurd-Mori cyclization method has been successfully applied to synthesize these compounds with high yields and purity. The choice of protecting groups on nitrogen atoms significantly affects the efficiency of this cyclization process .
  • Structural Modifications : Variations in substituents on the thiadiazole ring can lead to differences in biological activity and stability. Understanding these relationships is critical for optimizing compounds for specific applications.

Case Studies

StudyApplicationFindings
Plant ActivatorsMethyl pyrrolo[2,3-D][1,2,3]thiadiazole-6-carboxylates showed enhanced SAR induction in plants.
Crop ProtectionThiadiazole derivatives effectively controlled specific phytopathogens in agricultural settings.
Anticancer AgentsCertain derivatives displayed significant antiproliferative activity against Panc-1 cells.

Mechanism of Action

The mechanism by which 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or interference with cellular processes. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

The following analysis compares 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole with structurally analogous heterocycles, focusing on synthesis, stability, and biological activity.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Heterocycles

Compound Core Structure Synthesis Method Key Bioactivity/Stability Findings References
This compound Fused pyrrole-thiadiazole system Cyclization, multicomponent reactions Necroptosis inhibition; distinct cellular profiles vs. pyrrole inhibitors . Liver microsome stability comparable to pyrrole derivatives .
1,2,3-Triazole hybrids Triazole ring with diverse substituents Click chemistry (CuAAC) Anticancer activity (e.g., IC₅₀ = 5–20 μM in leukemia cells) . Higher metabolic stability than imidazoles.
Pyrrolo[1,2-a]imidazoles Fused pyrrole-imidazole system Cyclocondensation or cycloaddition Limited bioactivity data; used in catalysis and materials science .
1,2,3-Thiadiazole derivatives Standalone thiadiazole ring Oxidative cyclization of thiosemicarbazides Antimicrobial activity (MIC = 8–64 μg/mL); lower thermal stability vs. triazoles .

Limitations and Challenges

  • Synthetic Complexity : this compound requires harsh conditions (e.g., reflux with sodium ethoxide), limiting scalability .
  • Bioactivity Specificity : While effective in necroptosis, its activity in other pathways (e.g., apoptosis) remains underexplored compared to triazoles .

Biological Activity

2H-Pyrrolo[2,3-D][1,2,3]thiadiazole is a heterocyclic compound characterized by a fused pyrrole and thiadiazole ring system. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural applications. This article delves into the biological activities of this compound, highlighting its potential applications, mechanisms of action, and recent research findings.

Chemical Structure and Synthesis

The compound's structure consists of a pyrrole ring fused with a thiadiazole moiety, which imparts distinct chemical properties. The synthesis typically involves cyclization reactions utilizing thionyl chloride under the Hurd-Mori protocol. The choice of N-protecting groups significantly influences the yield and efficiency of the synthesis process .

Biological Activities

Research has revealed several key biological activities associated with this compound:

  • Plant Activator : Compounds derived from this compound have been identified as potential plant activators and inducers of systemic acquired resistance (SAR). This property enhances plant immunity against pathogens, suggesting applications in agriculture for crop protection .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. However, further research is necessary to fully elucidate these effects and their mechanisms .
  • Antitumor Activity : Some derivatives have shown promise in anticancer applications. For instance, studies have demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving caspase inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Plant Immunity Enhancement : A study reported the synthesis of methyl pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates as effective plant activators. These compounds significantly increased resistance against various plant pathogens by triggering systemic acquired resistance mechanisms in treated plants .
  • Anti-Apoptotic Properties : In vivo studies demonstrated that certain derivatives possess anti-apoptotic effects in renal ischemia/reperfusion models. Compounds like 2c showed significant downregulation of active caspases (caspase-3 and caspase-9), indicating their potential as therapeutic agents for kidney protection during ischemic events .
  • Caspase Inhibition : Research highlighted that this compound derivatives could inhibit caspase activity effectively. For example, compound 2c exhibited selective inhibition of caspase-3 compared to standard treatments like N-acetylcysteine (NAC), showcasing its potential as a more effective anti-apoptotic agent .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound in comparison to structurally similar compounds, the following table summarizes notable derivatives:

Compound NameStructure TypeUnique Features
5-Fluoro-1,3,4-thiadiazoleThiadiazoleKnown for its use in pharmaceuticals
Pyrrolo[1,2-b]quinazolinePyrrole-based heterocycleExhibits distinct biological activities
Thieno[3,4-d]pyridazineThienopyridineHas different electronic properties
1H-Pyrrole-2-thionePyrrole derivativeDisplays unique reactivity patterns

The distinct fusion of the pyrrole and thiadiazole rings in this compound contributes to its unique biological activities not observed in other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 2H-pyrrolo[2,3-d][1,2,3]thiadiazole scaffold?

  • Methodology : Cyclization of functionalized precursors is a key approach. For example, oxime derivatives (e.g., 3-(methylthio)thiophene-2-carbaldehyde oxime) undergo cyclization using phosphorus pentoxide in phosphoric acid or acetic acid/anhydride mixtures to form the thiadiazole ring . Alternative methods include cyclocondensation of substituted pyrroles with sulfur-containing reagents under controlled conditions .

Q. How can structural characterization of this compound derivatives be optimized?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are critical. For example, HRMS confirms molecular formulas, while ¹H NMR detects substituent effects on pyrrole and thiadiazole protons. X-ray crystallography is recommended for unambiguous confirmation of fused-ring systems .

Q. What preliminary biological activities are associated with this compound derivatives?

  • Methodology : In vitro screening against necroptosis or viral targets (e.g., HIV-1 reverse transcriptase) is common. Activity profiles are compared to known inhibitors (e.g., (±)-1 and 4) using cell-based assays with stimuli like TNF-α to assess necroptosis inhibition .

Advanced Research Questions

Q. How do 3D-QSAR models inform the design of this compound derivatives for HIV inhibition?

  • Methodology : 3D-QSAR (kNN-MFA) identifies critical hydrophobic (H_171) and electrostatic (E_587) fields. Substituents like −C6H5 or −CF3 at H_171 enhance anti-HIV activity by optimizing hydrophobic interactions, while electron-withdrawing groups at E_587 improve binding to the reverse transcriptase active site .

Q. What mechanistic insights explain the differential necroptosis inhibition of this compound versus pyrrole derivatives?

  • Methodology : Comparative cellular profiling reveals that the 5-cyano-1-methylpyrrole group acts as a bioisostere for 4-cyclopropyl-thiadiazole, suggesting shared inhibition pathways. Docking studies and mutagenesis can pinpoint interactions with RIPK1 or MLKL .

Q. How can computational docking guide the optimization of this compound derivatives?

  • Methodology : Glide XP docking scores (e.g., G-Score, E-model) predict binding affinities to HIV-RT. Key residues (e.g., Lys101, Tyr181) form π-π and hydrogen-bond interactions with the thiadiazole core, guiding substitutions for improved steric and electronic complementarity .

Q. What role does nitrogen positioning in the thiadiazole ring play in biological activity?

  • Methodology : Deletion studies (e.g., replacing N2 with S) show reduced activity in plant defense activation, confirming the necessity of N2 for hydrogen bonding with target receptors. Isosteric replacements (e.g., isothiazole) are less effective .

Q. How can photolytic degradation pathways of this compound inform stability studies?

  • Methodology : Gas-phase photolysis under radical scavenger conditions (e.g., COS/acetylene) generates thiirene intermediates, detected via trapping experiments. Secondary photolysis yields thioketenes, highlighting instability under UV light .

Q. What strategies enhance the photovoltaic efficiency of this compound-based polymers?

  • Methodology : Incorporating fused electron-withdrawing motifs (e.g., naphtho-bis-thiadiazole) reduces bandgaps (e.g., 1.37–1.40 eV) and increases ionization potential. Halogen-free polymers like PiNT achieve >19% efficiency in organic solar cells via improved charge transport .

Q. How can SAR studies resolve contradictions in activity across cell types or stimuli?

  • Methodology : Parallel assays with varied necroptosis inducers (e.g., TNF-α + SMAC mimetic vs. Z-VAD-FMK) differentiate compound specificity. Proteomics (e.g., phospho-MLKL detection) validates on-target effects .

Properties

CAS No.

500722-43-0

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

4H-pyrrolo[2,3-d]thiadiazole

InChI

InChI=1S/C4H3N3S/c1-2-5-4-3(1)8-7-6-4/h1-2,5H

InChI Key

BKEJQHMFJCUTKL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1SN=N2

Origin of Product

United States

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